molecular formula C8H10O3S B13316934 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid

Cat. No.: B13316934
M. Wt: 186.23 g/mol
InChI Key: HRROHPFIKDWCPD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C8H10O3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a hydroxy group and a carboxylic acid group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate precursors. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.

Scientific Research Applications

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and interact with various enzymes and receptors. The thiophene ring may also play a role in its biological activity by interacting with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid is unique due to the presence of both a hydroxy group and a carboxylic acid group on the propanoic acid backbone, as well as the thiophene ring. This combination of functional groups and the heterocyclic ring structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

2-hydroxy-3-(5-methylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C8H10O3S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7,9H,3H2,1H3,(H,10,11)

InChI Key

HRROHPFIKDWCPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC(C(=O)O)O

Origin of Product

United States

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